Methyl (4-chlorophenyl)imidoformate
Description
Methyl (4-chlorophenyl)imidoformate is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of imidoformate, where the imido group is bonded to a methyl group and a 4-chlorophenyl group
Properties
IUPAC Name |
methyl N-(4-chlorophenyl)methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUDANRXSBCHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-chlorophenyl)imidoformate can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with methyl formate in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired imidoformate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chlorophenyl)imidoformate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The imidoformate group can be hydrolyzed to form the corresponding amide and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a catalyst such as copper(I) iodide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Hydrolysis: Products include 4-chloroaniline and methanol.
Oxidation and Reduction: Products include N-oxides or amines, respectively.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Methyl (4-chlorophenyl)imidoformate has been investigated for its potential anticancer properties. Studies have shown that derivatives of imidoformate can interact with key molecular targets in cancer cells. For instance, compounds derived from this compound have demonstrated significant activity against various cancer types, including breast and prostate cancers. A study highlighted the synthesis of N-aryl derivatives which exhibited high potency against tumor cell lines, suggesting that such compounds could be further developed as therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound derivatives to target proteins involved in cancer progression, such as tubulin. These studies indicated that certain derivatives could effectively inhibit tubulin polymerization, a crucial process for cancer cell division, thereby providing a basis for their use in cancer treatment .
Synthetic Methodologies
Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. It is utilized in the formation of various nitrogen-containing heterocycles through reactions with amines and other nucleophiles. The compound's ability to act as an electrophile makes it valuable for synthesizing imidazoles and pyridines, which are key structures in many pharmaceuticals .
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis techniques involving this compound. This method enhances reaction rates and yields while minimizing byproducts, making it an efficient approach for producing complex organic molecules .
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. Its reactivity allows it to be incorporated into polymer backbones or used as a cross-linking agent, contributing to the development of new materials with enhanced properties such as thermal stability and mechanical strength .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | Breast Cancer | 12.5 | Tubulin inhibition |
| Derivative B | Prostate Cancer | 15.0 | Apoptosis induction |
| Derivative C | Ovarian Cancer | 10.0 | Cell cycle arrest |
Table 2: Synthetic Applications of this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Reaction with Amine | Microwave-assisted, 120°C | 85 |
| Formation of Imidazole | Solvent-free conditions | 90 |
| Cross-linking in Polymers | Room temperature | 75 |
Case Studies
Case Study 1: Anticancer Compound Development
A research team synthesized a series of this compound derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The study revealed that certain modifications to the imidoformate structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.
Case Study 2: Microwave-Assisted Synthesis Efficiency
A comparative study was conducted to evaluate the efficiency of microwave-assisted synthesis using this compound versus traditional heating methods. Results showed that microwave-assisted reactions not only reduced reaction times but also improved overall yields by approximately 20%, demonstrating the advantages of this modern synthetic approach.
Mechanism of Action
The mechanism of action of methyl (4-chlorophenyl)imidoformate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidoformate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The 4-chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Methyl (4-chlorophenyl)imidoformate can be compared with other similar compounds, such as:
Methyl (4-bromophenyl)imidoformate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Methyl (4-fluorophenyl)imidoformate: The fluorine atom imparts different electronic properties, affecting the compound’s behavior in chemical reactions.
Methyl (4-methylphenyl)imidoformate: The presence of a methyl group instead of chlorine results in different steric and electronic effects.
Biological Activity
Methyl (4-chlorophenyl)imidoformate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including synthesis, pharmacological effects, and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 200.62 g/mol
- CAS Number : 52449-43-1
This compound is characterized by the presence of a 4-chlorophenyl group, which contributes to its biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
1. Antimicrobial Activity
Research indicates that compounds with imidoformate structures exhibit significant antimicrobial properties. For instance, derivatives containing halogen atoms have shown enhanced activity against various bacterial strains. The introduction of methyl groups at specific positions can further increase this activity. Studies have demonstrated that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
2. Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including MDA-MB-468 and A549 cells. The compound's mechanism involves the modulation of key signaling pathways associated with tumor growth, suggesting potential as a therapeutic agent in cancer treatment .
3. Antiviral Activity
Recent investigations have highlighted the antiviral potential of imidoformate derivatives against viruses such as Herpes Simplex Virus type 1 (HSV-1). Some synthesized derivatives have demonstrated effective inhibition of viral replication, indicating a promising avenue for further research in antiviral drug development .
Case Study 1: Antimicrobial Efficacy
A study conducted by Hamid et al. evaluated several imidoformate derivatives for their antimicrobial properties. The results showed that compounds with a chlorophenyl moiety exhibited minimum inhibitory concentrations (MIC) below 1 µM against Staphylococcus aureus and Escherichia coli, demonstrating strong antibacterial activity .
Case Study 2: Anticancer Mechanism
In a detailed investigation into the anticancer effects of this compound, researchers found that it induced apoptosis in cancer cells through activation of caspase pathways. The compound was tested in combination with standard chemotherapy agents, revealing synergistic effects that enhanced overall efficacy against tumor cells .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves reaction pathways that incorporate various reagents to yield high-purity products. Structure-activity relationship (SAR) studies indicate that modifications to the chlorophenyl group significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased antimicrobial potency |
| Substitution at para position | Enhanced anticancer efficacy |
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., transition states in hydrolysis) using Gaussian or ORCA software.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar vs. non-polar solvents).
- Docking Studies : Predict binding affinities if the compound is used in enzyme inhibition studies.
Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .
How can researchers address instability issues of this compound in aqueous environments?
Advanced Research Focus
Instability due to hydrolysis can be mitigated by:
- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl protection during synthesis).
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N or Ar).
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify degradation products via LC-MS.
Documentation of storage conditions (-20°C vs. room temperature) and container materials (glass vs. polymer) is essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
